Azenosertib - 2376146-48-2

Azenosertib

Catalog Number: EVT-8350200
CAS Number: 2376146-48-2
Molecular Formula: C29H34N8O2
Molecular Weight: 526.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azenosertib is an inhibitor of the tyrosine kinase Wee1 (Wee1-like protein kinase; Wee1A kinase; WEE1hu) with potential antineoplastic sensitizing activity. Although the exact mechanism of action by which this agent inhibits Wee1 has yet to be disclosed, upon administration of ZN-c3, this agent targets and inhibits Wee1. Inhibition of Wee1 promotes both premature mitosis and a prolonged mitotic arrest leading to cell death in susceptible tumor cells, such as p53-deficient or mutated human cancers that lack the G1 checkpoint, upon treatment with DNA-damaging chemotherapeutic agents. Unlike normal cells, most p53-deficient or mutated human cancers lack the G1 checkpoint as p53 is the key regulator of the G1 checkpoint and these cells rely on the G2 checkpoint for DNA repair to damaged cells. Annulment of the G2 checkpoint may therefore make p53-deficient tumor cells more vulnerable to antineoplastic agents and enhance their cytotoxic effect. Overexpression of Wee1 occurs in several cancer types and high expression of Wee1 is associated with poor outcomes. Wee1 phosphorylates Cdc2 in the Cdc2/cyclin B (CDK1/cyclin B) complex which blocks progression from G2 into mitosis; it negatively regulates the G2 checkpoint by disallowing entry into mitosis in response to DNA damage.
Overview

Azenosertib is a novel, selective, and orally bioavailable inhibitor of the WEE1 kinase, currently under investigation for its therapeutic potential in various cancers, particularly advanced solid tumors and hematologic malignancies. Developed by Zentalis Pharmaceuticals, Azenosertib is designed to target the DNA damage response pathway by inhibiting the WEE1 protein, which plays a crucial role in regulating cell cycle checkpoints. This inhibition allows for the progression of cells with damaged DNA, ultimately leading to increased genomic instability and cancer cell death .

Source

The compound was initially developed by Zentalis Pharmaceuticals, which continues to conduct extensive clinical trials to evaluate its efficacy and safety across multiple cancer types. The drug has been designated as an orphan drug in the United States, indicating its potential use for rare diseases, including osteosarcoma .

Classification

Azenosertib is classified as a small molecule drug and falls under several chemical classes, including amines, antineoplastics, cyclopentanes, piperazines, pyrazoles, pyridines, and pyrimidinones. Its mechanism of action involves the selective inhibition of the WEE1 protein kinase .

Synthesis Analysis

Methods

The synthesis of Azenosertib involves multi-step organic reactions that incorporate various chemical transformations. While specific synthetic pathways are proprietary to Zentalis Pharmaceuticals, it generally includes steps such as:

  1. Formation of key intermediates: Utilizing cyclization reactions to form the core structure.
  2. Functionalization: Introducing functional groups that enhance bioactivity and solubility.
  3. Purification: Employing chromatographic techniques to isolate and purify the final product.

Technical Details

Molecular Structure Analysis

Structure

Azenosertib has a molecular formula of C29H34N8O2C_{29}H_{34}N_{8}O_{2} and a molecular weight of approximately 526.645 g/mol. The structure features several key components:

  • A pyrazolo-pyrimidinone core
  • A cyclopenta[b]pyridine moiety
  • A piperazine substituent linked to a phenyl group

Data

The InChIKey for Azenosertib is OXTSYWDBUVRXFF-GDLZYMKVSA-N, which can be used for database searches related to its chemical properties .

Chemical Reactions Analysis

Reactions

Azenosertib primarily acts through its interaction with the WEE1 kinase. The inhibition of WEE1 leads to:

  • Disruption of cell cycle checkpoints: Specifically at G1-S and G2-M transitions.
  • Accumulation of DNA damage: Cells are unable to repair DNA effectively due to impaired checkpoint control, leading to mitotic catastrophe.

Technical Details

The compound's activity is characterized by its ability to induce apoptosis in cancer cells through mechanisms that involve increased levels of DNA damage markers such as phosphorylated histone H2AX (γH2AX) and p53 activation .

Mechanism of Action

Azenosertib's mechanism involves selectively inhibiting WEE1 kinase activity. By doing so, it allows cells with damaged DNA to proceed through the cell cycle without adequate repair mechanisms in place:

  1. Inhibition of WEE1: This leads to unregulated activation of cyclin-dependent kinases (CDKs).
  2. Cell Cycle Progression: Cells enter mitosis with unrepaired DNA.
  3. Mitotic Catastrophe: The resulting genomic instability triggers cell death pathways.

This mechanism underlies its potential effectiveness when used alone or in combination with other therapies such as topoisomerase inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Solubility characteristics are optimized for oral bioavailability.

Chemical Properties

  • Stability: Azenosertib shows stability under physiological conditions but may require specific storage conditions.
  • Reactivity: The compound's reactivity profile is tailored for interactions with WEE1 kinase specifically.

Relevant data suggest that Azenosertib has favorable pharmacokinetic properties that support its use as an oral therapeutic agent .

Applications

Azenosertib is being evaluated for its effectiveness in treating various cancers, including:

  • Ovarian cancer
  • Uterine serous carcinoma
  • Triple-negative breast cancer
  • Acute myeloid leukemia
  • Other solid tumors with high genomic instability

Clinical trials have shown promising results regarding its safety profile and anti-tumor activity, both as a monotherapy and in combination with other chemotherapeutic agents .

Properties

CAS Number

2376146-48-2

Product Name

Azenosertib

IUPAC Name

1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one

Molecular Formula

C29H34N8O2

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C29H34N8O2/c1-4-14-36-27(38)23-19-30-28(31-21-7-9-22(10-8-21)35-17-15-34(3)16-18-35)33-26(23)37(36)24-11-6-20-12-13-29(39,5-2)25(20)32-24/h4,6-11,19,39H,1,5,12-18H2,2-3H3,(H,30,31,33)/t29-/m1/s1

InChI Key

OXTSYWDBUVRXFF-GDLZYMKVSA-N

SMILES

CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O

Canonical SMILES

CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O

Isomeric SMILES

CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.